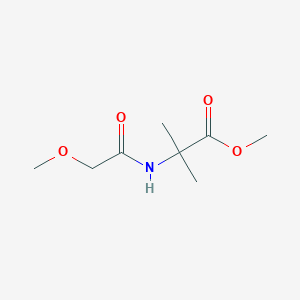

N-(甲氧基乙酰基)-2-甲基丙氨酸甲酯

描述

Methyl N-(methoxyacetyl)-2-methylalaninate, also known as Metalaxyl, is an acylalanine fungicide with systemic function . It can be used to control Pythium in a number of vegetable crops, and Phytophthora in peas .

Molecular Structure Analysis

The molecular structure of methyl N-(methoxyacetyl)-2-methylalaninate is available in the NIST Chemistry WebBook . The IUPAC Standard InChI isInChI=1S/C15H21NO4/c1-10-7-6-8-11 (2)14 (10)16 (13 (17)9-19-4)12 (3)15 (18)20-5/h6-8,12H,9H2,1-5H3 . Physical And Chemical Properties Analysis

Methyl N-(methoxyacetyl)-2-methylalaninate has a molar mass of 279.33 g/mol . It appears as a fine white powder with a density of 1.20g/cm³ at 20 °C . It has a melting point of 71 to 72 °C and a boiling point of 295.9 °C at 760 mm Hg . It is soluble in water, with a solubility of 8,400 mg/L at 22 °C .科学研究应用

1. 杀菌活性

N-(甲氧基乙酰基)-2-甲基丙氨酸甲酯因其杀菌特性而受到研究。Dreikorn 等人 (1990) 合成了与 N-(甲氧基乙酰基)-2-甲基丙氨酸甲酯密切相关的化合物,该化合物对致病菌如马铃薯晚疫病菌和葡萄霜霉菌表现出显着的杀菌活性 (Dreikorn et al., 1990).

2. 酶动力学拆分

Jianhua Sun 等人 (2010) 进行了一项研究,使用与 N-(甲氧基乙酰基)-2-甲基丙氨酸甲酯相关的化合物甲氧基乙酸甲酯,对 2-庚胺进行酶动力学拆分。该过程涉及 Novozyme435,表明在立体选择性有机合成中具有潜在应用 (Sun et al., 2010).

3. 合成用于抗体生产的半抗原

Hoeve 等人 (1997) 合成了 N-(甲氧基乙酰基)-2-甲基丙氨酸甲酯的衍生物,用于生产半抗原,这些半抗原用于产生针对有机磷农药的抗体。这表明其在生物化学中开发诊断和治疗工具的潜力 (Hoeve et al., 1997).

4. 工业化学品生产

在 Chen 等人 (2020) 的一项研究中,开发了一种涉及甲氧基乙酸甲酯(N-(甲氧基乙酰基)-2-甲基丙氨酸甲酯的衍生物)的工艺,以生产甲氧基乙酸甲酯作为潜在的燃料添加剂。这项研究突出了其在工业化学合成中的相关性 (Chen et al., 2020).

安全和危害

未来方向

Methyl N-(methoxyacetyl)-2-methylalaninate has suffered severe resistance problems . As early as 1998, Pythium was known to be widely developing resistance to metalaxyl . Various Pythium populations have been known to have resistance to mefenoxam since the 1980s and metalaxyl since 1984 . There is wide variability in resistance/sensitivity between Pythium species, with some populations showing complete ineffectiveness .

作用机制

Target of Action

Methyl N-(methoxyacetyl)-2-methylalaninate, also known as Metalaxyl , is primarily targeted against oomycete pathogens such as Pythium and Phytophthora . These pathogens cause diseases in a variety of vegetable crops .

Mode of Action

Metalaxyl acts systemically with both curative and protective functions . It disrupts the synthesis of fungal nucleic acids, specifically targeting RNA polymerase 1 . This disruption inhibits the growth of the pathogen, thereby controlling the disease.

Biochemical Pathways

It is known that the compound interferes with the synthesis of nucleic acids in the pathogen . This disruption likely affects multiple downstream processes essential for the growth and reproduction of the pathogen.

Pharmacokinetics

It is known that the compound is systemic, meaning it is absorbed and distributed throughout the plant to provide protection against pathogens

Result of Action

The primary result of Metalaxyl’s action is the control of diseases caused by oomycete pathogens . By disrupting nucleic acid synthesis, the compound inhibits the growth of these pathogens, thereby preventing or curing the disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Metalaxyl. For example, the compound has been found to be mobile in the environment , which could potentially affect its distribution and efficacy. Additionally, resistance to Metalaxyl has been reported in various populations of Pythium , suggesting that genetic factors in the pathogen population can also influence the compound’s efficacy.

属性

IUPAC Name |

methyl 2-[(2-methoxyacetyl)amino]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-8(2,7(11)13-4)9-6(10)5-12-3/h5H2,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCLNEUKMANXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)NC(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2-Chloro-5-methylphenoxy)-1-cyclopropylethyl]methylamine](/img/structure/B1429607.png)

![3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B1429609.png)

![3-(3,4-Dimethoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1429611.png)

![(1-cyclopropyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B1429614.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1429621.png)

![2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429627.png)